molecular formula C11H9ClO2 B1361243 Ethyl 3-(4-chlorophenyl)propiolate CAS No. 20026-96-4

Ethyl 3-(4-chlorophenyl)propiolate

Cat. No. B1361243
CAS RN: 20026-96-4
M. Wt: 208.64 g/mol
InChI Key: PSAMQLWFJMRMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)propiolate is a chemical compound with the CAS Number: 20026-96-4 . It has a molecular weight of 208.64 and its IUPAC name is ethyl 3-(4-chlorophenyl)-2-propynoate . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-chlorophenyl)propiolate is C11H9ClO2 . The InChI Code is 1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(4-chlorophenyl)propiolate has a density of 1.2±0.1 g/cm3 . Its boiling point is 293.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 120.8±21.6 °C . The index of refraction is 1.555 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(4-chlorophenyl)propiolate has been used in various synthetic processes. For instance, its derivatives have been employed in the synthesis of compounds like Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant (Hao Zhi-hui, 2007). In addition, novel bismethanofullerenes and ethenofullerene were synthesized from the reaction of propiolates with C(60) in the presence of triphenylphosphine, showcasing the compound's versatility in creating complex molecular structures (Tsung-Yu Hsiao, Santhosh Kalpathy Chidambareswaran, Chien‐Hong Cheng, 1998).

Chemical Characterization and Analysis

In the field of chemical analysis and characterization, derivatives of Ethyl 3-(4-chlorophenyl)propiolate have been studied. For example, a detailed spectroscopic characterization and crystal structures of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, were performed, providing crucial insights into their molecular composition and behavior (P. Kuś, J. Kusz, M. Książek, Ewelina Pieprzyca, Marcin Rojkiewicz, 2016).

Application in Material Science

Ethyl 3-(4-chlorophenyl)propiolate has found applications in material science, particularly in the synthesis of specialized molecules. For instance, its reaction with other compounds led to the production of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, which are significant in the development of various materials (W. Cao, Zhijian Shi, Chun Fan, W. Ding, 2002).

Photophysical Properties

Studies have also delved into the photophysical properties of ethyl propiolate derivatives. Structural, spectroscopic, and photochemical studies of ethyl propiolate isolated in cryogenic argon and nitrogen matrices provide valuable insights into its behavior under different physical conditions (S. Lopes, T. Nikitin, R. Fausto, 2020).

Potential in Drug Development

Ethyl 3-(4-chlorophenyl)propiolate derivatives have shown potential in drug development. For example, a nonpeptidic agonist of the urotensin-II receptor, which could be a significant lead in pharmacological research and drug development, was identified (G. Croston, R. Olsson, E. Currier, E. Burstein, D. Weiner, N. Nash, D. Severance, S. Allenmark, L. Thunberg, Jian‐Nong Ma, N. Mohell, B. O'dowd, M. Brann, U. Hacksell, 2002).

Safety And Hazards

The safety information for Ethyl 3-(4-chlorophenyl)propiolate includes a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMQLWFJMRMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348882
Record name Ethyl 3-(4-chlorophenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)propiolate

CAS RN

20026-96-4
Record name Ethyl 3-(4-chlorophenyl)propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-iodobenzene (120.4 g, 0.50 mol) and cesium carbonate (352.8 g, 1.0 mol) in tetrahydrofuran (1.275 L) was evaporated and flushed with argon. Then cuprous iodide (3.81 g, 20.0 mmol) and bis(triphenylphosphine)palladium(II) chloride (7.02 g, 10.0 mmol) were added and then ethyl propiolate (100 g, 1.01 mol) was added dropwise over a period of 20 min. The resulting dark brown suspension was stirred for 41 h at 35° C., then filtrated over Hyflo® and washed with THF (5 L). The solution was concentrated and treated with toluene/heptane 1:2 (1.5 L) and stirred for 1 h at 45° C. under reduced pressure (250 mbar). The resulting suspension was filtered and the residue was washed with further toluene/heptane 1:2 (1.5 L). The solid was dried affording 181.64 g (MS m/e: 209.0/211.2 [M+H]+) of a dark brown oil as crude product which was used without further purification.
Quantity
120.4 g
Type
reactant
Reaction Step One
Quantity
352.8 g
Type
reactant
Reaction Step One
Quantity
1.275 L
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
7.02 g
Type
catalyst
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under argon atmosphere, a four neck flask was charged with 1-chloro-4-iodo-benzene (130.0 g, 0.55 mol), bis(triphenylphosphine) palladium(II) chloride (7.57 g, 10.8 mmol, 2 mol %), copper(I) iodide (4.19 g, 22.0 mmol, 4 mol %) and dry THF (1.4 l). At r.t., cesium carbonate (355.3 g, 1.09 mol, 2 eq.) was added over 5 min. Afterwards propynoic acid ethyl ester (111.3 ml, 1.09 mol, 2 eq.) was added, and the reaction mixture was stirred overnight at 35° C. An additional portion of propynoic acid ethyl ester (11.1 ml, 0.11 mol, 0.2 eq.) was added, and the reaction was stirred for another 3 h at 35° C. The reaction mixture was evaporated to dryness, and the residue was taken up in toluene (0.5 l) and heptane (1 l). The resulting suspension was stirred at 40° C. for 1 h and filtered over celite. The filtrate was concentrated, and the product purified by silica gel filtration (toluene/heptane 1:2) to yield 72.6 g (61%) of Va as a light yellow solid.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
7.57 g
Type
catalyst
Reaction Step One
Quantity
4.19 g
Type
catalyst
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
355.3 g
Type
reactant
Reaction Step Two
Quantity
111.3 mL
Type
reactant
Reaction Step Three
Quantity
11.1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)propiolate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)propiolate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(4-chlorophenyl)propiolate
Reactant of Route 4
Ethyl 3-(4-chlorophenyl)propiolate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(4-chlorophenyl)propiolate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(4-chlorophenyl)propiolate

Citations

For This Compound
7
Citations
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org
NF O'Rourke, JE Wulff - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
Kinetic investigations of substituent effects in the thermal rearrangement of bis-vinyl ether substrates are reported. Findings indicate that the influence of the various substituent patterns …
Number of citations: 17 pubs.rsc.org
SF Jiang, C Xu, ZW Zhou, Q Zhang, XH Wen… - Organic …, 2018 - ACS Publications
An efficient transition-metal-free oxidative cyclization reaction using isatins and alkynes for the facile synthesis of structurally diverse 4-quinolones has been developed. Intriguingly, …
Number of citations: 33 pubs.acs.org
UF Röhrig, SR Majjigapu, P Vogel… - Journal of Enzyme …, 2022 - Taylor & Francis
The haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1) catalyses the rate-limiting step in the kynurenine pathway of tryptophan metabolism and plays an essential role in immunity, …
Number of citations: 1 www.tandfonline.com
RA Fernandes, AJ Gangani, RA Kunkalkar - New Journal of Chemistry, 2020 - pubs.rsc.org
An efficient metal-free and cost-effective method for the synthesis of coumarin and butenolide 4-sulfonates (46 examples) has been developed. The reaction involves addition of sulfonic …
Number of citations: 4 pubs.rsc.org
P Kumar, RA Kunkalkar… - Asian Journal of Organic …, 2019 - Wiley Online Library
An efficient O to C rearrangement of phenolic ethers is developed. The Lewis acid BF 3 ⋅OEt 2 (0.5 equiv) could catalyze the O to C migration of β‐aryloxy‐β‐arylesters to β,β‐bis‐…
Number of citations: 2 onlinelibrary.wiley.com
JF Rodriguez - 2021 - search.proquest.com
The Lautens group has investigated the use of metal catalysts for the domino synthesis of heterocycles. These strategies aim at generating products with high atom economy and …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.